molecular formula C8H9B B1656247 3-Bromobicyclo[3.2.1]octa-2,6-diene CAS No. 51788-41-1

3-Bromobicyclo[3.2.1]octa-2,6-diene

Cat. No. B1656247
CAS RN: 51788-41-1
M. Wt: 185.06 g/mol
InChI Key: XZYBMUGLFQCKOK-UHFFFAOYSA-N
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Description

3-Bromobicyclo[3.2.1]octa-2,6-diene is a chemical compound with the molecular formula C8H9Br . It is a derivative of bicyclo[3.2.1]octa-2,6-diene, which has a molecular weight of 106.1650 .


Synthesis Analysis

The synthesis of functionalized bicyclo[3.2.1]octa-2,6-dienes has been reported in several studies . One method involves the thermal rearrangement of substituted 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-ene systems . Another approach is the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .


Molecular Structure Analysis

The molecular structure of 3-Bromobicyclo[3.2.1]octa-2,6-diene consists of a total of 23 bonds, including 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring .

Scientific Research Applications

Bromination Studies

Research on 3-Bromobicyclo[3.2.1]octa-2,6-diene has primarily focused on its bromination reactions. Studies have observed that bromination at different temperatures (-50°C and 0°C) yields different products, including tribromides and rearranged products, with the structures being elucidated using spectral data. The addition mechanism is discussed in terms of exo- and endo-attack, providing insights into the chemical reactivity of this compound (Harmandar & Balcı, 1985).

Synthesis of Heterobicyclooctanes

The compound has been used in synthesizing 2-heterobicyclo[3.2.1]octanes in various series including oxygen, nitrogen, and sulphur. This research is significant for understanding the structural aspects and reaction mechanisms of these compounds (Barraclough, Bilgiç, & Young, 1979).

Crystallographic Studies

Further studies have been conducted on the crystal structures of compounds derived from 3-Bromobicyclo[3.2.1]octa-2,6-diene. These studies provide insights into the molecular packing and structural transformations of these bicyclic systems under various conditions, contributing to the field of crystallography and material science (Vega et al., 2008).

Organic Synthesis Applications

There is significant interest in the synthesis of various derivatives of 3-Bromobicyclo[3.2.1]octa-2,6-diene for organic synthesis applications. Studies have reported the synthesis of phosphabicyclooctadiene ring systems and other substituted benzobarrelenes, showcasing the compound's versatility in synthetic chemistry (Weissman & Baxter, 1988).

properties

IUPAC Name

3-bromobicyclo[3.2.1]octa-2,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c9-8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYBMUGLFQCKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=CC1C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379617
Record name 3-bromobicyclo[3.2.1]octa-2,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobicyclo[3.2.1]octa-2,6-diene

CAS RN

51788-41-1
Record name 3-bromobicyclo[3.2.1]octa-2,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromobicyclo[3.2.1]octa-2,6-diene
Reactant of Route 2
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Reactant of Route 3
3-Bromobicyclo[3.2.1]octa-2,6-diene
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Bromobicyclo[3.2.1]octa-2,6-diene

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